Cas no 1602816-79-4 (spiro4.5decane-8-thiol)

spiro4.5decane-8-thiol 化学的及び物理的性質
名前と識別子
-
- Spiro[4.5]decane-8-thiol
- 1602816-79-4
- EN300-1288680
- SCHEMBL22816899
- spiro4.5decane-8-thiol
-
- インチ: 1S/C10H18S/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2
- InChIKey: OGXXILIRJYXMQC-UHFFFAOYSA-N
- ほほえんだ: SC1CCC2(CC1)CCCC2
計算された属性
- せいみつぶんしりょう: 170.11292175g/mol
- どういたいしつりょう: 170.11292175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 1Ų
じっけんとくせい
- 密度みつど: 0.99±0.1 g/cm3(Predicted)
- ふってん: 253.4±9.0 °C(Predicted)
- 酸性度係数(pKa): 10.85±0.20(Predicted)
spiro4.5decane-8-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288680-2.5g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 2.5g |
$2240.0 | 2023-05-23 | ||
Enamine | EN300-1288680-10.0g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 10g |
$4914.0 | 2023-05-23 | ||
Enamine | EN300-1288680-250mg |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 250mg |
$708.0 | 2023-10-01 | ||
Enamine | EN300-1288680-0.5g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 0.5g |
$1097.0 | 2023-05-23 | ||
Enamine | EN300-1288680-1.0g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 1g |
$1142.0 | 2023-05-23 | ||
Enamine | EN300-1288680-50mg |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1288680-5000mg |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 5000mg |
$2235.0 | 2023-10-01 | ||
Enamine | EN300-1288680-2500mg |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 2500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1288680-0.1g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 0.1g |
$1005.0 | 2023-05-23 | ||
Enamine | EN300-1288680-0.05g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 0.05g |
$959.0 | 2023-05-23 |
spiro4.5decane-8-thiol 関連文献
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
spiro4.5decane-8-thiolに関する追加情報
Spiro4.5decane-8-thiol: A Comprehensive Overview
Spiro4.5decane-8-thiol, identified by the CAS number 1602816-79-4, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its spirocyclic structure, which consists of two rings fused at a single atom, creating a unique spatial arrangement that imparts distinctive chemical properties.
The molecular structure of spiro4.5decane-8-thiol comprises a spiro junction connecting a four-membered ring and a five-membered ring, with a thiol (-SH) group attached at the eighth position. This configuration not only influences its physical properties but also plays a crucial role in its chemical reactivity and potential applications.
Recent studies have highlighted the importance of spiro4.5decane-8-thiol in the development of advanced materials, particularly in the realm of nanotechnology and drug delivery systems. The compound's ability to form stable self-assembled monolayers (SAMs) on various surfaces has been extensively explored, making it a promising candidate for applications in biosensors, catalysis, and surface modification.
In terms of synthesis, researchers have developed several efficient methods to prepare spiro4.5decane-8-thiol. One notable approach involves the use of click chemistry principles, which enable rapid and selective formation of the spirocyclic structure with high yields. This method has been optimized to minimize side reactions and maximize product purity, ensuring scalability for industrial applications.
The chemical properties of spiro4.5decane-8-thiol are heavily influenced by its thiol group, which exhibits strong nucleophilic character and can participate in various nucleophilic substitution reactions. Additionally, the compound's spirocyclic framework contributes to its rigidity and stability, making it resistant to thermal degradation under certain conditions.
From an environmental standpoint, studies have shown that spiro4.5decane-8-thiol demonstrates low toxicity and biodegradability under controlled conditions, which aligns with current trends toward sustainable chemistry practices.
In conclusion, spiro4.5decane-8-thiol, with its distinctive structure and versatile properties, represents a valuable addition to the arsenal of compounds used in modern chemical research and industrial applications.
1602816-79-4 (spiro4.5decane-8-thiol) 関連製品
- 61744-32-9(3-(3-methylpyridin-2-yl)propan-1-ol)
- 2227681-49-2(methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate)
- 107484-83-3(1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret)
- 1183652-92-7(1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one)
- 1361913-31-6(2-(2,3-Dichlorophenyl)-6-fluoropyridine-3-acetonitrile)
- 3558-73-4(Benzoyl chloride, 3,5-dimethyl-4-nitro-)
- 92288-93-2(Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)
- 92404-70-1(3-bromofuro3,2-cpyridine)
- 532391-93-8(4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid)
- 2229246-99-3(methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate)




